3-Chloro-4-cyclopropylmethoxybenzylamine
Overview
Description
“3-Chloro-4-cyclopropylmethoxybenzylamine” is a compound that likely contains a benzylamine core structure, which is an aromatic ring (benzene) attached to an amine group (-NH2) through a methylene bridge (-CH2-). The “3-Chloro” indicates the presence of a chlorine atom attached to the third carbon of the benzene ring. The “4-cyclopropylmethoxy” suggests a methoxy group (-OCH3) attached to the fourth carbon of the benzene ring, with a cyclopropyl group attached to the methoxy group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the chlorine atom, the cyclopropyl group, and the methoxy group to the benzylamine core. The exact methods would depend on the specific reagents and conditions used.Molecular Structure Analysis
The molecular structure would likely be characterized by the aromatic benzene ring, with the various substituents (chlorine, cyclopropylmethoxy) attached. The presence of the amine group could potentially allow for hydrogen bonding and other intermolecular interactions.Chemical Reactions Analysis
The reactivity of the compound would likely be influenced by the electron-withdrawing chlorine atom and the electron-donating methoxy group. The amine group could potentially participate in acid-base reactions.Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For example, the presence of the polar amine and methoxy groups could influence the compound’s solubility in different solvents.Safety And Hazards
Without specific data, it’s difficult to predict the safety and hazards associated with the compound. However, many aromatic amines are potentially hazardous and should be handled with care.
Future Directions
Future research could potentially explore the synthesis, properties, and potential applications of the compound. This could include studies on its reactivity, its interactions with biological targets, and its potential uses in fields such as medicinal chemistry.
Please note that this is a general analysis based on the name of the compound, and the actual properties may vary. For accurate information, experimental data and further research would be needed.
properties
IUPAC Name |
[3-chloro-4-(cyclopropylmethoxy)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-10-5-9(6-13)3-4-11(10)14-7-8-1-2-8/h3-5,8H,1-2,6-7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKORSJTGMTROE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)CN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201231864 | |
Record name | 3-Chloro-4-(cyclopropylmethoxy)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201231864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-cyclopropylmethoxy-benzylamine | |
CAS RN |
1248810-05-0 | |
Record name | 3-Chloro-4-(cyclopropylmethoxy)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1248810-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-(cyclopropylmethoxy)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201231864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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